molecular formula C6H12Cl2 B1348532 2,3-Dichlorohexane CAS No. 54305-87-2

2,3-Dichlorohexane

Cat. No.: B1348532
CAS No.: 54305-87-2
M. Wt: 155.06 g/mol
InChI Key: IILOKMKZRPIYGG-UHFFFAOYSA-N
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Description

2,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a type of dihaloalkane, specifically a dichloroalkane, where two chlorine atoms are attached to the second and third carbon atoms of a hexane chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichlorohexane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dichlorohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In substitution reactions, the chlorine atoms are replaced by nucleophiles, while in elimination reactions, the chlorine atoms are removed along with hydrogen atoms to form double bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichlorohexane is unique due to its specific positioning of chlorine atoms on a hexane chain, which influences its reactivity and the types of reactions it can undergo. Its longer carbon chain compared to similar compounds like 2,3-dichlorobutane and 2,3-dichloropentane also affects its physical and chemical properties .

Properties

IUPAC Name

2,3-dichlorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILOKMKZRPIYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334656
Record name 2,3-dichlorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54305-87-2
Record name 2,3-dichlorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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